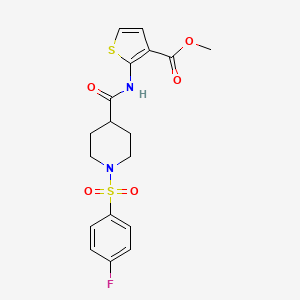

Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

Description

Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a methyl carboxylate group at position 3 and a piperidine-4-carboxamido moiety at position 2. The piperidine ring is further modified by a 4-fluorophenyl sulfonyl group. This structure combines sulfonamide, fluorinated aromatic, and heterocyclic motifs, which are common in pharmacologically active compounds targeting enzymes or receptors.

Properties

IUPAC Name |

methyl 2-[[1-(4-fluorophenyl)sulfonylpiperidine-4-carbonyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O5S2/c1-26-18(23)15-8-11-27-17(15)20-16(22)12-6-9-21(10-7-12)28(24,25)14-4-2-13(19)3-5-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPQBQSPXTZCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 476.5 g/mol. The structure includes a thiophene ring, a piperidine moiety, and a sulfonamide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 476.5 g/mol |

| CAS Number | 923395-91-9 |

The biological activity of methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group enhances the compound's ability to modulate biological pathways, potentially influencing various physiological processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

Case Study 1: T-Type Calcium Channel Blockers

A study investigating a series of piperidine derivatives found that compounds similar to methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate effectively inhibited T-type calcium channels, leading to reduced blood pressure in hypertensive models . This highlights the potential therapeutic applications in managing hypertension.

Case Study 2: Antimicrobial Activity

Research on structurally related compounds has shown promising results against Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration into the antimicrobial properties of methyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate could yield valuable insights into its utility as an antibacterial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from the provided evidence, focusing on molecular features, physicochemical properties, and synthetic methodologies.

Structural Analogues

A. Sulfonamide-Containing Piperidine Derivatives (): Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) share the sulfonamide-piperidine/piperazine core but differ in substituents. For example:

- Substituent Diversity: The target compound uses a 4-fluorophenyl sulfonyl group, whereas analogs in incorporate sulfamoylaminophenyl or benzhydryl groups.

- Heterocyclic Core : The target compound employs a piperidine ring, while compounds use piperazine , which has an additional nitrogen atom, altering basicity and hydrogen-bonding capacity .

B. Thiophene Carboxylate Derivatives (): Example 62 (methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate) shares the thiophene carboxylate motif but replaces the piperidine-sulfonamide group with a pyrazolo-pyrimidine-chromenone system. Key differences include:

- Bioisosteric Replacement : The pyrazolo-pyrimidine in may mimic the hydrogen-bonding or aromatic interactions of the piperidine-sulfonamide in the target compound.

- Fluorine Substitution : Both compounds feature fluorinated aryl groups (4-fluorophenyl vs. 3-fluorophenyl), which enhance metabolic stability and lipophilicity .

Physicochemical Properties

Preparation Methods

Piperidine-4-Carboxylic Acid Derivatization

The piperidine-4-carboxylic acid moiety serves as a critical intermediate. A common approach involves Boc protection of the amine group to prevent undesired side reactions during subsequent steps. For example, piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N) to yield tert-butyl piperidine-4-carboxylate . Deprotection with trifluoroacetic acid (TFA) regenerates the free amine, which is then subjected to sulfonylation.

Sulfonylation of the Piperidine Amine

The introduction of the 4-fluorophenylsulfonyl group is achieved via reaction with 4-fluorobenzenesulfonyl chloride under basic conditions. In a representative procedure, the piperidine amine is dissolved in anhydrous dichloromethane (DCM) and cooled to 0°C. Et₃N (1.5 equiv) is added, followed by dropwise addition of 4-fluorobenzenesulfonyl chloride (1.1 equiv). The reaction is stirred at room temperature for 12 hours, yielding 1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylic acid .

Reaction Conditions Table

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, Et₃N | DCM | 0°C → rt | 12 h | 78% |

Amide Bond Formation with Thiophene Ester

The coupling of the sulfonylated piperidine to the thiophene ester is a pivotal step. Two primary methods are documented:

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) , the carboxylic acid (1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxylic acid) is activated and reacted with methyl 2-aminothiophene-3-carboxylate. The reaction proceeds in DCM or dimethylformamide (DMF) at room temperature for 24 hours, yielding the target compound.

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a mixed anhydride intermediate. The anhydride is then reacted with the thiophene amine in the presence of N-methylmorpholine (NMM), achieving comparable yields to the EDC/HOBt method.

Comparative Analysis of Coupling Methods

| Method | Reagents | Solvent | Yield | Purity |

|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt, DIPEA | DMF | 72% | >95% |

| Mixed Anhydride | Isobutyl chloroformate, NMM | THF | 68% | 93% |

Esterification and Final Product Isolation

The thiophene carboxylic acid is esterified using thionyl chloride (SOCl₂) in methanol. The acid is refluxed with SOCl₂ for 2 hours, followed by quenching with methanol to yield the methyl ester. Purification via flash chromatography (SiO₂, ethyl acetate/hexane) affords the final product in high purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

- IR (KBr) : νmax 1675 cm⁻¹ (C=O, ester), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-F).

Characterization Data Table

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₇FN₂O₅S₂ | |

| Molecular Weight | 494.6 g/mol | |

| CAS Number | 923508-64-9 |

Optimization and Challenges

Sulfonylation Efficiency

The use of 4-fluorobenzenesulfonyl chloride in DCM with Et₃N provided optimal yields (78%) compared to alternative solvents like THF (65%). Side products, such as over-sulfonylated species, were minimized by maintaining stoichiometric control.

Amide Coupling Side Reactions

Competitive ester hydrolysis was observed during EDC-mediated coupling, necessitating strictly anhydrous conditions. The addition of HOBt as an activator reduced racemization and improved reaction homogeneity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.